2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with carbon disulfide under basic conditions to form the thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by cyclization reactions involving α-haloketones and thiourea.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a series of condensation reactions, often involving amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the thiadiazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
Scientific Research Applications
2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide: can be compared with other thiadiazole and thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts specific chemical and biological properties. This dual ring system can enhance the compound’s stability, reactivity, and ability to interact with multiple targets, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C12H16N4OS2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H16N4OS2/c1-6(2)5-9-15-16-12(19-9)14-11(17)10-7(3)13-8(4)18-10/h6H,5H2,1-4H3,(H,14,16,17) |
InChI Key |
GPJJVHOIOJHXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NN=C(S2)CC(C)C |
Origin of Product |
United States |
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